molecular formula C13H14N2O3 B8393272 5-phenoxymethyl-1H-pyrazole-3-carboxylic acid ethyl ester

5-phenoxymethyl-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B8393272
M. Wt: 246.26 g/mol
InChI Key: CLTHFNFTANVLIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenoxymethyl-1H-pyrazole-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5-(phenoxymethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)12-8-10(14-15-12)9-18-11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

CLTHFNFTANVLIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)COC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine hydrate (0.197 mL, 4.06 mmol) was added to a stirring room temperature solution of 40 (1.0163 g, 4.06 mmol) in EtOH (4.1 mL, 1 M) under N2. The reaction was then heated to reflux until judged complete by HPLC. The reaction was concentrated and purified by silica gel chromatography (Combiflash column, 92:4:4 Hexanes:CH2Cl2:2N NH3 in EtOH): Only pure fractions were combined and concentrated to obtain 0.5474 g (54.7%) of 41. 1H (CDCl3, 400 MHz): δ 12.12 (1H, broad s), 7.28 (2H, t, J=7.8 Hz), 7.01-6.94 (3H, m), 6.91 (1H, s), 5.17 (2H, s), 4.36 (2H, q, J=7.0 Hz), 1.36 (3H, t, J=7.1 Hz) ppm. Partial 13C (CDCl3, 100 MHz): δ 158.11, 129.48, 121.26, 114.71, 107.83, 62.61, 61.31, 14.17 ppm. HPLC: 9.505 min.
Quantity
0.197 mL
Type
reactant
Reaction Step One
Name
Quantity
1.0163 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
solvent
Reaction Step One
Name
Yield
54.7%

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